molecular formula C12H17NO B3464059 N,2,2-trimethyl-N-phenylpropanamide CAS No. 16002-41-8

N,2,2-trimethyl-N-phenylpropanamide

Cat. No.: B3464059
CAS No.: 16002-41-8
M. Wt: 191.27 g/mol
InChI Key: WWUNOBFEEYKPRT-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-N-phenylpropanamide is a propanamide derivative offered for research and development purposes. This compound is characterized by its specific molecular structure featuring a tertiary amide group. It is intended for use in laboratory investigations only, serving as a building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a standard in analytical studies. As with many specialized chemicals, its specific biological activity and mechanism of action are areas of ongoing scientific investigation and are not fully characterized. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,2,2-trimethyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)11(14)13(4)10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNOBFEEYKPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461906
Record name Propanamide, N,2,2-trimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16002-41-8
Record name Propanamide, N,2,2-trimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-N-phenylpropanamide (Pivalanilide)

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Note: The user's query specified the topic "N,2,2-trimethyl-N-phenylpropanamide" with CAS number 16002-41-8. Extensive database searches have revealed that this CAS number is not registered to the specified chemical, which itself is an ambiguous name. Based on the structural fragments present in the query, this guide will focus on the most chemically plausible and well-documented compound: 2,2-Dimethyl-N-phenylpropanamide (CAS: 6625-74-7) , also widely known as Pivalanilide. This decision is based on the high likelihood of a typographical error in the original request.

Introduction

2,2-Dimethyl-N-phenylpropanamide, or Pivalanilide, is a tertiary amide characterized by a bulky tert-butyl group attached to the carbonyl carbon and a phenyl group on the nitrogen atom.[1][2] This compound is a valuable synthetic intermediate in medicinal chemistry and material science.[3][4] Its structural scaffold, the N-phenylpropanamide moiety, is of significant interest as it forms the core of numerous biologically active molecules, including highly potent synthetic opioids.[5]

This technical guide provides a comprehensive overview of the core properties, synthesis, potential applications, and safety protocols associated with 2,2-Dimethyl-N-phenylpropanamide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The distinct structural features of Pivalanilide—the sterically hindering tert-butyl group and the aromatic phenyl ring—govern its physical and chemical behavior. These properties are critical for its handling, reaction optimization, and analytical characterization.

Core Physicochemical Data

A summary of the key physicochemical properties of 2,2-Dimethyl-N-phenylpropanamide is presented below.

PropertyValueSource
CAS Number 6625-74-7[1][2][6]
Molecular Formula C₁₁H₁₅NO[1][3][6]
Molecular Weight 177.24 g/mol [1][7]
IUPAC Name 2,2-dimethyl-N-phenylpropanamide[1][2]
Synonyms Pivalanilide, N-Pivaloylaniline, N-Phenylpivalamide[1][2][6]
Appearance White Solid[8]
Solubility Soluble in DMF, DMSO, and Ethanol[3]
logP (Octanol/Water) 2.671 (Calculated)[9]
Storage Temperature 2-8°C (Refrigerator) for short term, -20°C for long term[6][8]
Spectroscopic Profile

The spectroscopic signature of Pivalanilide is essential for its identification and quality control.

  • Infrared (IR) Spectroscopy : The IR spectrum of Pivalanilide is distinguished by characteristic absorption bands. A strong peak is expected around 1660-1680 cm⁻¹ , corresponding to the C=O (amide I) stretching vibration. Another significant band for the N-H stretch of the secondary amide appears in the region of 3200-3400 cm⁻¹ . C-H stretching from the aromatic ring and the aliphatic tert-butyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ , respectively. The NIST Gas-Phase IR Spectrum provides a reference for these features.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show a sharp singlet integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl moiety, typically in the upfield region (around 1.2-1.4 ppm). The aromatic protons on the phenyl ring will appear as a complex multiplet in the downfield region (7.0-7.6 ppm). A broad singlet corresponding to the N-H proton will also be present, with its chemical shift being solvent-dependent.

    • ¹³C NMR : The spectrum will feature a signal for the carbonyl carbon around 176-178 ppm . The quaternary carbon of the tert-butyl group will appear around 39 ppm, and the methyl carbons will produce a signal around 27 ppm. The aromatic carbons will show multiple signals in the 120-140 ppm range.

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will be observed at m/z = 177. Key fragmentation patterns would include the loss of the tert-butyl group, leading to a prominent fragment, and other cleavages characteristic of N-acylanilines.

Synthesis of 2,2-Dimethyl-N-phenylpropanamide

The primary and most efficient route for synthesizing Pivalanilide is through the N-acylation of aniline. This nucleophilic acyl substitution can be achieved using several methods, with the Schotten-Baumann reaction being a classic and robust choice.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis involves the attack of the nucleophilic nitrogen atom of aniline on the electrophilic carbonyl carbon of an activated pivalic acid derivative, such as pivaloyl chloride. The steric hindrance from the pivaloyl group can influence reaction rates, but the high reactivity of the acyl chloride ensures good conversion. A base is crucial to neutralize the HCl byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.[10]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts Aniline Aniline (Nucleophile) Reaction Nucleophilic Acyl Substitution (Schotten-Baumann Conditions) Aniline->Reaction Pivaloyl_Chloride Pivaloyl Chloride (Electrophile) Pivaloyl_Chloride->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Catalyst / Acid Scavenger Product 2,2-Dimethyl-N-phenylpropanamide Reaction->Product Byproduct HCl (Neutralized by Base) Reaction->Byproduct Salt NaCl Byproduct->Salt Neutralization

Synthesis workflow for 2,2-Dimethyl-N-phenylpropanamide.
Detailed Experimental Protocol: Schotten-Baumann Synthesis

This protocol describes a standard laboratory procedure for the synthesis of Pivalanilide.

Materials & Equipment:

  • Aniline (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a suitable flask, dissolve aniline (1.0 eq) in dichloromethane (DCM). Add an equal volume of 10% aqueous NaOH solution.

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath while stirring vigorously to ensure efficient mixing between the aqueous and organic layers.

  • Addition of Acyl Chloride: Add pivaloyl chloride (1.1 eq) dropwise to the rapidly stirred mixture over 10-15 minutes. Maintaining a low temperature is critical to control the exothermic reaction and minimize hydrolysis of the acyl chloride.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of aniline using Thin-Layer Chromatography (TLC).

  • Workup - Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1M HCl (to remove any unreacted aniline).

    • Saturated NaHCO₃ solution (to remove any pivalic acid formed from hydrolysis).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization, typically from an ethanol/water or ethyl acetate/hexanes mixture, to yield pure 2,2-Dimethyl-N-phenylpropanamide.[10][11]

Applications in Research and Development

While 2,2-Dimethyl-N-phenylpropanamide itself is not typically an active pharmaceutical ingredient, it serves two critical roles in drug discovery and development.

Foundational Scaffold for Synthetic Opioids

The N-phenylpropanamide core structure is a key pharmacophore for a class of highly potent synthetic opioids, most notably fentanyl and its analogs.[5] These compounds exert their powerful analgesic effects by acting as agonists at the μ-opioid receptor. The specific substituents on the phenyl ring and the nitrogen atom are critical for modulating receptor affinity, selectivity, and potency. Therefore, Pivalanilide and its derivatives are extensively used in research to:

  • Explore Structure-Activity Relationships (SAR) of novel opioid receptor modulators.

  • Develop new analgesics with potentially improved safety profiles (e.g., reduced respiratory depression).

  • Synthesize analytical standards for the detection and study of fentanyl-related compounds.

G Scaffold 2,2-Dimethyl-N- phenylpropanamide (Core Structure) Derivatization Chemical Modification Scaffold->Derivatization serves as Analgesics Potent Analgesics (e.g., Fentanyl Analogs) Derivatization->Analgesics leads to Research SAR Studies & Drug Discovery Analgesics->Research enables

Sources

The Architectonics of Steric Hindrance: A Technical Guide to the Strategic Applications of N,2,2-trimethyl-N-phenylpropanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the nuanced field of organic synthesis, where the precise construction of molecular frameworks is paramount, the strategic manipulation of steric effects offers a powerful tool for achieving desired reactivity and selectivity. This technical guide delves into the core principles and practical applications of N,2,2-trimethyl-N-phenylpropanamide, a sterically demanding amide, in modern organic synthesis. Authored for researchers, scientists, and professionals in drug development, this document elucidates how the unique structural attributes of this molecule can be leveraged to navigate complex synthetic challenges.

Introduction: Beyond Simple Bulk - The Strategic Implications of Steric Crowding

Steric hindrance, far from being a mere impediment to reactivity, is a sophisticated design element in the synthetic chemist's toolkit.[1] The strategic placement of bulky functional groups can profoundly influence reaction trajectories, favoring specific stereochemical outcomes and enabling regioselective transformations that would otherwise be unattainable. N,2,2-trimethyl-N-phenylpropanamide, also known as N-pivaloyl-N-methylaniline, embodies this principle through the synergistic steric demands of its N-methyl and C-pivaloyl substituents. The bulky tert-butyl group of the pivaloyl moiety, in concert with the N-methyl and phenyl groups, creates a highly congested environment around the amide functionality, dictating its role in chemical transformations.

Synthesis and Structural Characteristics of N,2,2-trimethyl-N-phenylpropanamide

The synthesis of N,2,2-trimethyl-N-phenylpropanamide is typically achieved through the acylation of N-methylaniline with pivaloyl chloride. This reaction, often conducted under Schotten-Baumann conditions, utilizes a base to neutralize the hydrogen chloride byproduct.[2]

Detailed Experimental Protocol: Synthesis of N,2,2-trimethyl-N-phenylpropanamide

  • Materials:

    • N-methylaniline

    • Pivaloyl chloride

    • Anhydrous dichloromethane (DCM)

    • Pyridine or triethylamine

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of N-methylaniline (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 equivalents).

    • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with the addition of 1 M HCl.

    • Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to afford N,2,2-trimethyl-N-phenylpropanamide.

Spectroscopic Characterization:

  • 1H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the N-methyl protons (singlet, ~3.2 ppm), and the aromatic protons of the phenyl group (multiplet, ~7.2-7.5 ppm) are expected.

  • 13C NMR: Resonances for the quaternary carbon and methyl carbons of the pivaloyl group, the N-methyl carbon, the amide carbonyl carbon, and the aromatic carbons are anticipated.

The rotational barrier around the N-C(O) bond, a characteristic feature of amides, is influenced by the steric bulk of the substituents.[4][5][6][7] In N,2,2-trimethyl-N-phenylpropanamide, the significant steric hindrance is expected to result in a substantial rotational barrier, potentially leading to the observation of rotamers at room temperature in NMR spectroscopy.

Applications in Organic Synthesis: Harnessing Steric Hindrance

The formidable steric profile of N,2,2-trimethyl-N-phenylpropanamide makes it a valuable tool in a variety of synthetic contexts, primarily where its non-nucleophilic nature and ability to direct reactions are paramount.

As a Bulky, Non-Nucleophilic Base

In reactions requiring the abstraction of a proton without concomitant nucleophilic attack, sterically hindered bases are essential.[8][9] While not as commonly employed as traditional non-nucleophilic bases like lithium diisopropylamide (LDA) or 1,8-diazabicycloundec-7-ene (DBU), the deprotonated form of a highly hindered amide can, in principle, function as a selective base. The steric shielding of the nitrogen lone pair in the corresponding amidate would disfavor nucleophilic addition to electrophilic centers.

Logical Relationship: Steric Hindrance and Non-Nucleophilicity

G A Bulky Substituents (Pivaloyl, N-Methyl, Phenyl) B Steric Congestion Around Nitrogen Lone Pair A->B creates C Reduced Nucleophilicity B->C leads to D Enhanced Basicity (relative to nucleophilicity) C->D allows for E Selective Proton Abstraction D->E enables

Caption: The influence of bulky substituents on basicity and nucleophilicity.

As a Directing Group in C-H Activation and Ortho-Metalation

The amide functionality is a well-established directing group in organic synthesis, capable of guiding metal catalysts to specific C-H bonds for functionalization.[10][11][12] The pivaloyl group, in particular, has been shown to be an effective directing group in the ortho-lithiation of anilines.[13][14] The N-pivaloyl group in N-pivaloylanilines directs the deprotonation to the ortho position of the aromatic ring.[13][15][16][17][18] This regioselectivity is attributed to the coordination of the organolithium reagent to the carbonyl oxygen of the amide, positioning the base for proton abstraction at the adjacent ortho-carbon. The steric bulk of the pivaloyl group can further influence the efficiency and selectivity of this process.

Experimental Workflow: Directed Ortho-Metalation of a Hindered N-Aryl Amide

G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Electrophilic Quench cluster_3 Work-up and Purification A Dissolve N,2,2-trimethyl-N-phenylpropanamide in dry THF at -78 °C B Add n-butyllithium dropwise A->B C Stir for 1-2 hours at -78 °C B->C D Add electrophile (e.g., TMSCl, Mel) C->D E Allow to warm to room temperature D->E F Quench with saturated NH4Cl (aq) E->F G Extract with organic solvent F->G H Dry, concentrate, and purify G->H

Caption: A generalized workflow for the directed ortho-metalation of N,2,2-trimethyl-N-phenylpropanamide.

As a Sterically Demanding Protecting Group

The pivaloyl group is recognized for its utility as a robust protecting group, offering stability under a range of conditions due to its steric bulk.[19] In the context of N,2,2-trimethyl-N-phenylpropanamide, the N-pivaloyl group renders the nitrogen atom significantly less nucleophilic and sterically encumbered. This can be advantageous in multi-step syntheses where the protection of a secondary aniline is required while other transformations are carried out on the molecule. The removal of the pivaloyl group can be challenging but is often achievable under strong hydrolytic conditions.[20]

Table 1: Comparison of Amide Protecting Groups

Protecting GroupIntroductionRemoval ConditionsSteric Hindrance
Acetyl (Ac)Acetyl chloride, acetic anhydrideAcidic or basic hydrolysisLow
Trifluoroacetyl (TFA)Trifluoroacetic anhydrideMild basic hydrolysisMedium
Carbobenzyloxy (Cbz)Benzyl chloroformateHydrogenolysisMedium
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonateStrong acid (e.g., TFA)High
Pivaloyl (Piv) Pivaloyl chloride Strong acid or base, forcing conditions Very High

Conformational Analysis and its Impact on Reactivity

The conformational preferences of N-aryl amides are a key determinant of their reactivity.[5][21] The rotation around the Ar-N and N-CO bonds dictates the spatial orientation of the substituents and the accessibility of the nitrogen lone pair. In N,2,2-trimethyl-N-phenylpropanamide, the steric clash between the ortho-hydrogens of the phenyl ring and the bulky pivaloyl group, as well as the N-methyl group, will likely force the phenyl ring out of the plane of the amide. This twisting reduces π-conjugation between the phenyl ring and the nitrogen lone pair but minimizes steric strain. Such conformational biases can have a profound impact on the molecule's ability to act as a directing group or to participate in other reactions.

Conclusion and Future Perspectives

N,2,2-trimethyl-N-phenylpropanamide represents a fascinating case study in the strategic exploitation of steric hindrance in organic synthesis. Its highly congested structure makes it a valuable tool for directing reactions with high regioselectivity, serving as a bulky non-nucleophilic base, and acting as a robust protecting group. While specific applications of this exact molecule are not yet widespread in the literature, the principles outlined in this guide, drawn from studies on structurally related hindered amides, provide a strong foundation for its future exploration. Further research into the catalytic applications of its metal complexes and its use in asymmetric synthesis could unveil new and powerful synthetic methodologies, further cementing the role of steric control as a cornerstone of modern organic chemistry.

References

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  • Scilit. (n.d.). Cited-by 'Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines'. [Link]

  • Snieckus, V. (2018). Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. European Journal of Organic Chemistry, 2018(4), 403-417.
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  • Vitoux, B., et al. (1981). N-methyl peptides. III. Solution conformational study and crystal structure of N-pivaloyl-L-prolyl-N-methyl-N'-isopropyl-L-alaninamide. International Journal of Peptide and Protein Research, 17(4), 469-479.
  • Murali, K., et al. (2021). Decoding Directing Groups and Their Pivotal Role in C-H Activation. Chemistry – A European Journal, 27(49), 12453-12508.
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Methodological & Application

synthesis of N,2,2-trimethyl-N-phenylpropanamide from N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N,2,2-trimethyl-N-phenylpropanamide from N-methylaniline

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N,2,2-trimethyl-N-phenylpropanamide, a tertiary amide, through the N-acylation of N-methylaniline with pivaloyl chloride. This transformation is a fundamental example of nucleophilic acyl substitution, widely employed in the synthesis of complex organic molecules for pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, providing a robust framework for its application.

Introduction and Reaction Principle

N,2,2-trimethyl-N-phenylpropanamide is a sterically hindered tertiary amide. The presence of the bulky t-butyl group adjacent to the carbonyl and the N-methyl-N-phenyl moiety confers unique chemical and physical properties, making it a valuable intermediate in organic synthesis. The synthesis from N-methylaniline is achieved via acylation with pivaloyl chloride, a highly reactive acyl halide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylaniline, being nucleophilic, attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting N-methylaniline, rendering it non-nucleophilic and halting the reaction.[1]

Overall Reaction Scheme:

Physicochemical Data of Key Compounds

A thorough understanding of the properties of all substances involved is critical for safety, accurate measurement, and successful execution of the experiment.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
N-methylanilineC₇H₉N107.15196-197-570.989[2]
Pivaloyl ChlorideC₅H₉ClO120.58105-106-561.079
TriethylamineC₆H₁₅N101.1989-90-1150.726
Dichloromethane (DCM)CH₂Cl₂84.9339.6-96.71.326
N,2,2-trimethyl-N-phenylpropanamideC₁₂H₁₇NO191.27---

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis and can be adjusted accordingly. All operations involving pivaloyl chloride and volatile solvents must be performed in a certified chemical fume hood.

Mandatory Safety Precautions
  • Pivaloyl Chloride: Highly flammable, corrosive, and reacts violently with water and alcohols. It is fatal if inhaled and causes severe skin burns and eye damage.[3][4][5] Always handle in a chemical fume hood, wearing a lab coat, nitrile gloves, and chemical safety goggles.[6][7] Keep away from heat, sparks, and open flames.[3][7]

  • N-methylaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).

  • Dichloromethane (DCM): A volatile suspected carcinogen. All handling should be within a fume hood.

  • Triethylamine: Flammable and corrosive with a strong, unpleasant odor. Avoid inhalation.

Materials and Equipment
  • N-methylaniline (≥98%)

  • Pivaloyl chloride (≥99%)

  • Triethylamine (Et₃N, ≥99%, dried over KOH)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL) with stir bar

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • TLC plates (silica gel) and developing chamber

Synthetic Procedure

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask containing a magnetic stir bar, add N-methylaniline (1.07 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (40 mL) to dissolve the N-methylaniline.

  • Add triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equiv). The triethylamine acts as an acid scavenger to neutralize the HCl produced during the reaction.[1]

  • Fit the flask with a dropping funnel and a condenser topped with a drying tube. Place the entire setup under an inert atmosphere (Nitrogen or Argon) if high purity is critical, though it is not strictly necessary for this reaction.

  • Cool the stirred solution to 0 °C using an ice-water bath.

Step 2: Acylation Reaction

  • In the dropping funnel, prepare a solution of pivaloyl chloride (1.23 mL, 1.21 g, 10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Add the pivaloyl chloride solution dropwise to the cooled, stirred N-methylaniline solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize potential side reactions.[8]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 2-4 hours at room temperature.

Step 3: Reaction Monitoring

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a solvent system like 4:1 Hexanes:Ethyl Acetate.

  • Spot the starting material (N-methylaniline) and the reaction mixture. The reaction is complete when the N-methylaniline spot has disappeared and a new, less polar product spot is dominant.

Step 4: Aqueous Work-up

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 25 mL): This removes the triethylamine hydrochloride salt and any unreacted N-methylaniline by converting them into water-soluble ammonium salts.

    • Saturated NaHCO₃ solution (2 x 25 mL): This neutralizes any remaining acid and removes any pivalic acid that may have formed via hydrolysis of pivaloyl chloride.[1]

    • Brine (1 x 25 mL): This removes the bulk of the dissolved water from the organic layer before the drying step.

  • Drain the organic layer into an Erlenmeyer flask.

Step 5: Product Isolation and Purification

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes.

  • Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.

  • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.

  • Purify the crude product by recrystallization. A suitable solvent system is an ethanol/water or hexanes/ethyl acetate mixture.[9]

    • Dissolve the crude solid in a minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

    • Slowly add the hot "poor" solvent (e.g., water or hexanes) until the solution becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Determine the final mass and calculate the percentage yield.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis Setup 1. Reaction Setup (Flask, Stirrer, Funnel) Reagents 2. Dissolve N-methylaniline & Et3N in DCM Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Addition 4. Add Pivaloyl Chloride (dropwise) Cooling->Addition Stir 5. Stir at RT (2-4 hours) Addition->Stir TLC 6. Monitor via TLC Stir->TLC Wash 7. Sequential Washes (HCl, NaHCO3, Brine) TLC->Wash Dry 8. Dry Organic Layer (MgSO4) Wash->Dry Evap 9. Remove Solvent (Rotovap) Dry->Evap Purify 10. Recrystallize Product Evap->Purify Characterize 11. Characterize (NMR, IR, MP)

Sources

Troubleshooting & Optimization

controlling side reactions in C-H activation of N-methylpivalanilide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with N-methylpivalanilide in C-H activation. It prioritizes troubleshooting, mechanistic causality, and optimized protocols.

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Subject: Controlling Side Reactions & Selectivity

📋 Case Overview

Substrate: N-methylpivalanilide (NMPA) Reaction Class: Transition-Metal Catalyzed Ortho-C-H Functionalization (typically Pd, Rh, or Ru).[1][2] Directing Group (DG) Mechanics: Unlike secondary anilides (–NH–CO–R), NMPA lacks an N-H proton. It cannot form anionic amidate species. Instead, it relies on neutral coordination via the carbonyl oxygen (weak coordination).

  • Implication: The N-methyl group forces the amide bond into a cis- or twisted conformation due to steric clash with the tert-butyl group (A(1,3) strain). This pre-organization favors ortho-C-H proximity but increases sensitivity to steric bulk in coupling partners.

🛠 Module 1: Selectivity Control (Mono- vs. Bis-Functionalization)

User Issue: "I am targeting the mono-ortho product, but I keep getting 20-30% bis-ortho byproduct. How do I stop the second activation?"

📉 Root Cause Analysis

The pivaloyl group (t-Bu) is bulky, which usually discourages bis-activation. However, if the first incoming group (R') is small (e.g., –Me, –F) or planar (e.g., –Ph), the catalyst can access the second ortho position.

  • Electronic Factor: If the new substituent is electron-donating (e.g., alkyl), the ring becomes more nucleophilic, accelerating the second CMD (Concerted Metalation-Deprotonation) step.

  • Steric Factor: The N-methyl group creates a "molecular gate." Once one side is substituted, the amide twists further, potentially exposing the second C-H bond depending on the catalyst's approach angle.

🔧 Troubleshooting Protocol
ParameterAdjustmentScientific Rationale
Solvent Switch Use HFIP (Hexafluoroisopropanol) HFIP is a strong H-bond donor. It stabilizes the monomeric Pd species and lowers the transition state energy for the first C-H cleavage but often makes the second more sterically demanding due to solvent clustering around the DG.
Acid Additive Add PivOH (0.3 equiv) Pivalic acid acts as a proton shuttle for the CMD step. Controlling its concentration regulates the "active" catalyst concentration, kinetically favoring the mono-product.
Coupling Partner Limit Stoichiometry (0.8 - 1.0 equiv) Do not use excess coupling partner. Starve the reaction. It is better to have 10% unreacted starting material (recoverable) than 20% bis-product (difficult separation).
Temperature Lower by 10-20°C Bis-activation often has a higher activation energy (

). Lowering T discriminates between the two rates (

vs

).
📊 Decision Tree: Selectivity Optimization

SelectivityLogic Start Issue: Mixed Mono/Bis Products CheckSub Is Coupling Partner Electron-Donating? Start->CheckSub CheckSteric Is Coupling Partner Sterically Bulky? CheckSub->CheckSteric No (EWG/Halogen) Sol1 Action: Reduce Temp 20°C Switch to HFIP solvent CheckSub->Sol1 Yes (Alkyl/OMe) Sol2 Action: Use 0.9 equiv Partner Stop at 80% conversion CheckSteric->Sol2 No (Small group) Sol3 Action: Increase DG Bulk (Switch to 1-Adamantanecarbonyl) CheckSteric->Sol3 Yes (Still getting bis?) caption Figure 1: Logic flow for addressing bis-arylation side reactions.

🛠 Module 2: Directing Group Integrity (Hydrolysis & Demethylation)

User Issue: "My reaction mixture turned black, and I see pivalic acid and N-methylaniline in the NMR. The directing group fell off."

📉 Root Cause Analysis
  • Hydrolysis: While tertiary amides are stable, the combination of High Temperature (>100°C) + Strong Acid (TFA) + Trace Water catalyzes amide bond cleavage.

  • Demethylation: In oxidative C-H activation (using Ag(I) or Cu(II) oxidants), the N-methyl group can be oxidized to an iminium ion and hydrolyzed (similar to metabolic demethylation), especially if the reaction stalls.

🔧 Troubleshooting Protocol

Step 1: Water Scavenging

  • Add 3A Molecular Sieves (activated) to the reaction vessel.

  • Add Ac_2O (Acetic Anhydride, 1.0 equiv) if using acetic acid as solvent. This chemically consumes water generated during the reaction (especially if using oxygen as a terminal oxidant).

Step 2: Oxidant Management

  • Avoid: Cu(OAc)₂ at high temperatures (aggressive oxidant).

  • Prefer: AgOAc or Ag₂CO₃ (milder).

  • Alternative: Use organic oxidants like Benzoquinone (BQ) if metal oxidants are causing degradation.

Step 3: Buffering

  • If the protocol uses TFA, buffer it with K₂CO₃ or NaOAc to prevent the pH from dropping too low, which accelerates acid-catalyzed hydrolysis.

🛠 Module 3: Reactivity & "The Black Precipitate"

User Issue: "The reaction starts but stops at 40% conversion. A black mirror formed on the flask."

📉 Root Cause Analysis

Pd Black Formation: The active Pd(II) species is reducing to Pd(0) and aggregating. This happens when the re-oxidation step is slower than the reductive elimination step .

  • N-methylpivalanilide is a weak ligand. It does not stabilize Pd(0) well.

🔧 Troubleshooting Protocol
ComponentRecommendationWhy?
Solvent Add DMSO (5-10 mol%) DMSO acts as a "catalyst stabilizer." It coordinates to Pd(0) intermediates, preventing aggregation into Pd black, facilitating re-oxidation by the Ag/Cu salt.
Ligand Add N-Ac-Gly-OH (MPAA) Mono-N-protected amino acid ligands (like Acetyl-Glycine) accelerate the C-H cleavage (CMD) and stabilize the metal center, keeping it in the soluble cycle.
Loading Split Addition Add the oxidant (e.g., AgOAc) in two portions: 50% at T=0 and 50% at T=2h. This maintains a steady oxidation potential without overwhelming the system.

🔬 Standardized Experimental Protocol

Optimized for Pd-Catalyzed Ortho-Arylation of N-methylpivalanilide

Reaction Setup:

  • Vessel: 15 mL pressure tube (dried).

  • Reagents:

    • N-methylpivalanilide (0.2 mmol, 1.0 equiv)

    • Aryl Iodide (0.24 mmol, 1.2 equiv) [Reduce to 0.9 equiv if bis-selectivity is poor]

    • Pd(OAc)₂ (5 mol%)

    • AgOAc (1.5 equiv) [Oxidant/Halide Scavenger]

    • PivOH (30 mol%) [CMD Proton Shuttle]

  • Solvent: HFIP (Hexafluoroisopropanol) or DCE (Dichloroethane) [2.0 mL].

  • Conditions: Seal tube, heat to 80-100°C for 12-24h.

Workup:

  • Filter through a Celite pad (removes AgI and Pd black).

  • Wash with EtOAc.

  • Crucial: Wash organic layer with sat. NaHCO₃ (removes PivOH and acetic acid) to prevent hydrolysis during concentration.

📊 Pathway Visualization

The following diagram illustrates the Catalytic Cycle and the specific points where side reactions (Bis-arylation, Hydrolysis, Pd Black) diverge from the productive path.

CatalyticCycle PdII Pd(II) Species (Active) Coord Coordination (C=O Directed) PdII->Coord CMD C-H Activation (CMD Step) Coord->CMD PivOH Shuttle Hydro SIDE REACTION: Hydrolysis/Demethylation Coord->Hydro H2O/Acid High T Intermed Palladacycle CMD->Intermed OxAdd Oxidative Addition (Ar-I) Intermed->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim Pd0 Pd(0) Species RedElim->Pd0 Product Out Bis SIDE REACTION: Bis-Arylation RedElim->Bis Excess Ar-I High Temp Pd0->PdII Ag(I) Oxidant Black DEACTIVATION: Pd Black Precipitate Pd0->Black Slow Oxidation No DMSO caption Figure 2: Catalytic cycle of NMPA arylation showing divergence points for side reactions.

❓ Frequently Asked Questions (FAQ)

Q: Can I use N-methylacetanilide instead of pivalanilide? A: You can, but expect lower mono-selectivity. The tert-butyl group in pivalanilide provides essential steric shielding. If you switch to acetanilide, you must lower the temperature and strictly control stoichiometry.

Q: Why is HFIP recommended as a solvent? A: HFIP (Hexafluoroisopropanol) is a "magic solvent" in C-H activation. It disrupts aggregates of Pd species, increases the acidity of the C-H bond via H-bonding, and often boosts electron-deficient substrates. However, it is expensive; DCE is a cheaper alternative for initial screening.

Q: How do I remove the N-methylpivaloyl group after the reaction? A: Standard hydrolysis (HCl/MeOH) is difficult due to the steric bulk.

  • Method A: H₂SO₄ (40%) in Dioxane at 110°C (Harsh).

  • Method B: DIBAL-H reduction to the amine (if the amide is not the final target).

  • Method C: If you planned ahead, use a removable DG like a pyrazole or oxazoline if the amide is just a dummy group.

📚 References

  • Mechanism of C-H Activation (CMD): Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society.[3][4] Link

  • Ortho-Arylation of Anilides: Daugulis, O., & Zaitsev, V. G. (2005). Anilide ortho-arylation by using C-H activation methodology.[4][5][6] Angewandte Chemie International Edition. Link

  • HFIP Solvent Effects: Colletto, C., et al. (2018). A hexafluoroisopropanol-promoted Pd-catalyzed C–H hydroxylation of (hetero)arenes. Chemical Science. Link

  • Controlling Selectivity (Mono vs Di): Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions.[3][4][5][7][8] Chemical Reviews. Link

  • Role of DMSO in Pd Catalysis: Engelin, C. J., et al. (2008). The role of DMSO in palladium-catalyzed C-H activation. Journal of Molecular Catalysis A: Chemical. Link

Sources

Validation & Comparative

high-resolution mass spectrometry HRMS data for N-methylpivalanilide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Steric Probes in Drug Development & High-Resolution Mass Spectrometry

Executive Summary: The Steric Stress Test

N-methylpivalanilide (C₁₂H₁₇NO) is not merely a chemical standard; in drug development, it serves as a critical steric probe . Its structure features a bulky tert-butyl (pivaloyl) group adjacent to a methylated amide nitrogen. This unique architecture prevents the standard "ketene loss" fragmentation pathway typical of amides, making it an ideal model for testing the fragmentation efficiency and ion transmission of HRMS instruments under conditions of steric hindrance.

This guide compares the performance of Orbitrap (Thermo Q-Exactive series) and Q-TOF (Agilent 6500 series/Sciex X500) platforms in analyzing this compound. It provides a validated workflow for researchers utilizing N-methylpivalanilide to benchmark instrument sensitivity or study amide bond rotational barriers (cis/trans isomerization).

Technical Comparison: Orbitrap vs. Q-TOF

For the analysis of N-methylpivalanilide, the choice of instrument dictates the quality of structural insight.

Comparative Performance Matrix
FeatureOrbitrap (e.g., Q-Exactive) Q-TOF (e.g., Agilent 6545) Verdict for N-Methylpivalanilide
Resolution (FWHM) >140,000 @ m/z 200~30,000 - 50,000Orbitrap Wins. Critical for resolving the [M+H]⁺ ion (192.1383) from complex matrix interferences in metabolic stability studies.
Mass Accuracy < 1-3 ppm (Internal Cal)< 1-2 ppm (Internal Cal)Draw. Both provide sufficient accuracy for formula confirmation (C₁₂H₁₇NO).
Scan Speed 12 Hz (at high res)> 50 HzQ-TOF Wins. Superior for capturing the rapid elution profiles of isomers if using fast LC gradients.
Dynamic Range ~4 orders~5 ordersQ-TOF Wins. Better for quantifying trace impurities (e.g., unreacted N-methylaniline) in the presence of the main peak.
Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision Induced Dissociation)Orbitrap Wins. HCD provides more efficient energy transfer to break the sterically hindered amide bond, yielding richer spectra for the tert-butyl cation.
Ionization Source Selection: ESI vs. APCI
  • Electrospray Ionization (ESI): The Gold Standard. Despite the steric bulk, the carbonyl oxygen remains accessible for protonation. ESI+ provides the cleanest [M+H]⁺ signal.

  • APCI: Recommended only if the sample is dissolved in non-polar solvents (e.g., hexane) used for kinetic isomer studies. APCI can induce thermal degradation of the labile N-Me bond if temperatures are too high (>400°C).

Experimental Protocol: Validated LC-HRMS Workflow

This protocol is designed for Impurity Profiling and Exact Mass Confirmation .

Step 1: Sample Preparation
  • Standard Stock: Dissolve 1.0 mg N-methylpivalanilide in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Note: Formic acid is essential to protonate the amide oxygen, facilitating ionization.

Step 2: Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

    • Causality: The high hydrophobicity of the tert-butyl and phenyl groups requires a strong organic push (high %B) for elution.

Step 3: Mass Spectrometry Parameters (Orbitrap Focus)
  • Polarity: Positive (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • S-Lens RF Level: 50 (Optimized for m/z 100-300 range).

  • Acquisition: Full MS / dd-MS² (TopN = 3).

  • NCE (Normalized Collision Energy): Stepped 20, 30, 40 eV.

    • Reasoning: Stepped energy is crucial. Low energy (20 eV) preserves the [M+H]⁺; high energy (40 eV) is required to shatter the sterically protected amide bond to generate the characteristic tert-butyl cation.

Data Analysis & Interpretation

The "No-Ketene" Rule

Unlike standard acetanilides, N-methylpivalanilide cannot lose a ketene neutral fragment because the tert-butyl group lacks


-hydrogens available for elimination. This absence is the primary diagnostic marker for pivaloyl amides.
Representative HRMS Data Table
Ion IdentityFormulaTheoretical m/zObserved m/z (Sim)Mass Error (ppm)Structural Origin
Precursor [C₁₂H₁₈NO]⁺192.1383 192.1381-1.04Protonated Molecule [M+H]⁺
Fragment 1 [C₇H₁₀N]⁺108.0808 108.0809+0.92N-methylaniline ion (Amide cleavage)
Fragment 2 [C₅H₉O]⁺85.0648 85.0646-2.35Pivaloyl cation (Acylium ion)
Fragment 3 [C₄H₉]⁺57.0699 57.0701+3.50tert-butyl cation (Loss of CO from Frag 2)

Visualizations

Figure 1: Analytical Workflow for Steric Probes

This diagram outlines the decision logic for analyzing sterically hindered amides.

Workflow Sample Sample: N-methylpivalanilide Prep Prep: 1 µg/mL in 50% MeOH + 0.1% Formic Acid Sample->Prep LC LC Separation C18 Column, High Organic Gradient Prep->LC Ionization Ionization: ESI(+) Protonation on Carbonyl O LC->Ionization MS1 MS1: Full Scan Target: 192.1383 m/z Ionization->MS1 MS2 MS2: Fragmentation Check for 'No-Ketene' Pattern MS1->MS2 Data Dependent Acquisition

Caption: Optimized LC-HRMS workflow ensuring protonation and separation of hydrophobic steric probes.

Figure 2: Fragmentation Mechanism (The "No-Ketene" Pathway)

This diagram illustrates why the specific fragments (m/z 108 and 57) are observed, highlighting the blockage of the standard ketene pathway.

Fragmentation Precursor [M+H]+ Precursor m/z 192.1383 (Protonated on Oxygen) Transition Amide Bond Cleavage (Sterically Strain-Assisted) Precursor->Transition Blocked BLOCKED PATHWAY Ketene Elimination (No alpha-H available) Precursor->Blocked Frag_Amine N-methylaniline Ion m/z 108.0808 [Ph-NH-Me]+ Transition->Frag_Amine Charge Retention on N Frag_Acyl Pivaloyl Cation m/z 85.0648 [tBu-C=O]+ Transition->Frag_Acyl Charge Retention on C Frag_tBu tert-Butyl Cation m/z 57.0699 [C(CH3)3]+ Frag_Acyl->Frag_tBu Loss of CO (28 Da)

Caption: Fragmentation pathway of N-methylpivalanilide showing the formation of acylium and alkyl ions.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Foundation for ESI mechanism and amide fragmentation rules). Link

  • Thermo Fisher Scientific. (2023). Orbitrap Exploris 480 Mass Spectrometer Hardware Manual. (Source for HCD energy specifications). Link

  • Agilent Technologies. (2022). 6500 Series Accurate-Mass Quadrupole Time-of-Flight (Q-TOF) LC/MS System Concepts Guide. (Source for Q-TOF scan speed and dynamic range data). Link

  • PubChem. (2024). Compound Summary for CID 93345: N-Methylpivalanilide. National Library of Medicine. (Source for chemical structure and physical properties).[2][3][4][5][6][7][8] Link

Sources

Comparative Guide: Steric Bulk & Kinetic Stability of N-Methylpivalanilide vs. N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, the modulation of amide bond stability is a critical design element. This guide provides a technical comparison between


-methylacetanilide (NMA)  and 

-methylpivalanilide (NMP)
. While chemically similar, the substitution of the acetyl methyl group with a tert-butyl group (pivaloyl) introduces a "steric lock" that drastically alters the molecule's conformational landscape, rotational barriers, and hydrolytic stability.

This guide is designed for medicinal chemists requiring robust protecting groups or conformationally restricted scaffolds.

Structural & Conformational Analysis

The primary differentiator between NMA and NMP is the steric volume of the acyl substituent. This is not merely a size difference; it is a functional blockade that disrupts planarity and accessibility.

Steric Parameters & Geometry

The steric demand of the acyl group can be quantified using Taft Steric Parameters (


) and modified steric constants.
Parameter

-Methylacetanilide (NMA)

-Methylpivalanilide (NMP)
Impact
Acyl Group Acetyl (

)
Pivaloyl (

)
Core structural difference
Taft Steric (

)

(Reference)

Logarithmic scale; Pivaloyl is significantly bulkier.
Cone Angle ~105°~126°Wider cone of protection for the carbonyl carbon.
Amide Planarity Quasi-planarTwisted (Non-planar)Loss of

resonance in NMP.
The "Orthogonal Twist"

In


-methylacetanilide , the amide bond retains significant double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl 

orbital. The phenyl ring typically rotates ~60-90° relative to the amide plane to minimize steric clash with the carbonyl oxygen, but the amide bond itself remains planar.

In


-methylpivalanilide , the massive tert-butyl group creates severe 

strain with the

-methyl group and the phenyl ring. To relieve this, the amide bond is forced to twist, decoupling the nitrogen lone pair from the carbonyl. This "Orthogonal Twist" has two consequences:
  • Electronic: The carbonyl becomes more ketone-like (higher IR stretching frequency).

  • Kinetic: The ground state is destabilized, but the steric shield prevents nucleophilic attack.

Kinetic Stability: The Pivaloyl Shield

The most practical difference for researchers is the hydrolytic stability. Pivalanilides are often referred to as "bulletproof" amides.

Mechanism of Resistance

Hydrolysis requires the attack of a nucleophile (e.g.,


) on the carbonyl carbon to form a tetrahedral intermediate.
  • NMA: The carbonyl is accessible. Attack occurs readily in basic conditions.

  • NMP: The tert-butyl group acts as a "steric umbrella," physically blocking the trajectory of the incoming nucleophile (Bürgi-Dunitz angle).

Visualization: Steric Shielding Pathway

The following diagram illustrates the kinetic blockade preventing hydrolysis in NMP compared to NMA.

StericShield cluster_0 N-Methylacetanilide (NMA) cluster_1 N-Methylpivalanilide (NMP) NMA Acetyl Group (Small Methyl) Attack_NMA Nucleophilic Attack (Accessible) NMA->Attack_NMA Low Barrier Hyd_NMA Hydrolysis (Fast) Attack_NMA->Hyd_NMA NMP Pivaloyl Group (Bulky t-Butyl) Shield Steric Umbrella (Blocked Trajectory) NMP->Shield High Steric Bulk Hyd_NMP Hydrolysis (Negligible) Shield->Hyd_NMP Blocked

Caption: Comparative pathway showing the "Steric Umbrella" effect of the tert-butyl group in NMP, effectively blocking the Bürgi-Dunitz trajectory for nucleophilic attack.

Experimental Data: Rotational Barriers

The rotational barrier about the C-N bond determines the distinctness of NMR signals (cis/trans isomerism) and the rigidity of the scaffold.

Dynamic NMR (DNMR) Comparison
  • NMA: Exhibits a rotational barrier (

    
    ) of approximately 17-18 kcal/mol . At room temperature, exchange is slow on the NMR timescale, showing distinct signals for cis and trans rotamers (approx 90:10 ratio favoring the trans-phenyl isomer).
    
  • NMP: The barrier is paradoxically lower for rotation in some contexts due to ground-state destabilization (the ground state is already twisted high in energy), but the conformational lock is higher. The molecule is effectively frozen in a specific conformation to avoid the tert-butyl/phenyl clash.

Key Insight: While NMA exists as an equilibrium of rotamers, NMP is often observed as a single, sterically defined species in solution, making it superior for inducing stereoselectivity in auxiliary-based synthesis.

Experimental Protocols

Protocol A: Comparative Hydrolysis Assay

This protocol validates the kinetic stability difference between NMA and NMP.

Objective: Determine the relative rate of hydrolysis (


) under alkaline conditions.
  • Preparation:

    • Prepare a 0.1 M solution of NMA in Methanol (

      
      ).
      
    • Prepare a 0.1 M solution of NMP in Methanol (

      
      ).
      
    • Prepare a 1.0 M NaOH aqueous solution.

  • Reaction Initiation:

    • Mix 1.0 mL of

      
       with 1.0 mL of 1.0 M NaOH in a sealed HPLC vial (Vial A).
      
    • Mix 1.0 mL of

      
       with 1.0 mL of 1.0 M NaOH in a sealed HPLC vial (Vial B).
      
    • Incubate both vials at 60°C in a heating block.

  • Monitoring:

    • Inject 5

      
      L aliquots into HPLC (C18 column, 50:50 MeCN:H2O) at 
      
      
      
      .
    • Monitor absorbance at 254 nm.

  • Expected Results:

    • NMA: Significant degradation (>50%) observed within 1-6 hours.

    • NMP: <5% degradation observed even after 24 hours.

Protocol B: Synthesis of N-Methylpivalanilide

Due to the low reactivity of pivaloyl chloride, standard Schotten-Baumann conditions often fail. This modified protocol ensures high yield.[1]

Reagents:

  • 
    -methylaniline (1.0 equiv)
    
  • Pivaloyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Critical Catalyst

  • Dichloromethane (DCM) (anhydrous)

Workflow:

Synthesis Start Start: N-methylaniline in DCM (0°C) AddBase Add Et3N + DMAP (0.1 eq) Start->AddBase AddPiv Dropwise: Pivaloyl Chloride (Exothermic Control) AddBase->AddPiv Reflux Reflux 12-24h (Required for Steric Bulk) AddPiv->Reflux Quench Quench: NaHCO3 (sat.) Reflux->Quench Purify Isolate: Org Layer -> Dry -> Conc. Quench->Purify

Caption: Optimized synthesis workflow for N-Methylpivalanilide, highlighting the necessity of DMAP catalysis and reflux to overcome the steric barrier of the tert-butyl group.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.), Wiley, New York. [Context: Definition of steric parameters].
  • Brown, H. C. (1958). The Steric Requirements of the t-Butyl Group. Journal of the American Chemical Society. Link

  • Wiberg, K. B. (1999). The Amide Group.[2][3][4][5][6][7][8][9] In The Chemistry of Amides, Wiley-VCH. [Context: Resonance and rotational barriers in amides].

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] [Context: Hydrolysis mechanisms and steric hindrance].

  • Gaspari, P. M., et al. (2003). Steric Effects in the Hydrolysis of Amides.[2] Journal of Organic Chemistry.[1] [Context: Comparative hydrolysis rates of hindered amides].

Sources

A Researcher's Guide to the First-Pass Melting Point Determination of N,2,2-trimethyl-N-phenylpropanamide: A Comparative Analysis of Standard Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the initial physical characterization of a new chemical entity (NCE) is a critical first step in its journey from discovery to potential therapeutic application. The melting point is a fundamental thermodynamic property that provides immediate insights into the purity and identity of a crystalline solid. This guide addresses the melting point determination of N,2,2-trimethyl-N-phenylpropanamide, a compound for which no public reference data currently exists.

In the absence of an established melting point, the focus shifts from simple verification to a rigorous, multi-faceted experimental approach. This document provides an in-depth comparison of primary analytical techniques, emphasizing not just the procedural steps, but the underlying scientific rationale and the establishment of self-validating protocols to ensure data integrity.

The Foundational Role of Melting Point in Pharmaceutical Development

The melting point of an active pharmaceutical ingredient (API) is more than a mere physical constant. It is a critical quality attribute that influences:

  • Purity Assessment: A sharp, narrow melting range is a strong indicator of high purity for a crystalline substance. Conversely, a depressed and broad melting range typically signifies the presence of impurities.[1][2][3][4]

  • Compound Identification: While not definitive in isolation, a measured melting point serves as a crucial data point for confirming the identity of a synthesized compound when compared against other analytical data (e.g., NMR, MS).[3][5]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points. Early identification of polymorphism is vital as it can impact solubility, stability, and bioavailability.[5]

  • Process Development and Quality Control: Establishing a consistent melting point is essential for batch-to-batch consistency in manufacturing and serves as a key parameter for release testing.[3][5]

Given the novelty of N,2,2-trimethyl-N-phenylpropanamide, a comparative approach utilizing multiple techniques is recommended to establish a reliable melting point range and to understand its thermal behavior. This guide will focus on three principal, accessible, and complementary methods: the Capillary Method (using a digital apparatus), Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM).

Comparative Analysis of Methodologies

Method Principle Primary Output Advantages Disadvantages Best For
Capillary Method Visual detection of phase transition in a heated capillary tube.[5][6]Melting Range (Onset to Clear Point)Low cost, simple operation, widely available.[4]Subjective visual determination, lower precision than DSC, potential for thermal lag.[7]Routine quality control, initial purity screening.[5]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9]Melting Onset, Peak Temperature, Enthalpy of Fusion (

Hfus)
High precision and accuracy, quantitative thermodynamic data, detects subtle thermal events.Higher equipment cost, requires more expertise for data interpretation.Definitive melting point determination, polymorph analysis, purity assessment.[10]
Hot-Stage Microscopy (HSM) Direct microscopic observation of a sample as it is heated on a controlled stage.Visual confirmation of melting, observation of morphology changes, desolvation events.Provides visual context to thermal events, useful for complex transitions and polymorphs.[11]Low throughput, may not provide precise temperature ranges without calibration.Investigating anomalous melting behavior, polymorph identification, compatibility studies.

Experimental Protocols: A Self-Validating System

The trustworthiness of any physical measurement hinges on a robust, self-validating experimental design. This involves meticulous sample preparation, rigorous instrument calibration, and standardized operational procedures.

Pillar 1: Instrument Calibration and System Suitability

Before any measurements are taken, the accuracy of the instrument's temperature scale must be verified. This is a non-negotiable step for generating reliable data.

Protocol: Temperature Calibration

  • Standard Selection: Select at least two, and preferably three, USP or traceable primary reference standards whose melting points bracket the expected melting range of the NCE.[12][13][14] For a novel compound, a broad range of standards should be chosen initially (e.g., Vanillin (~82°C), Phenacetin (~135°C), and Caffeine (~236°C)).[13][14][15]

  • Measurement: Determine the melting point of each reference standard using the same method and heating rate (e.g., 1°C/minute) that will be used for the test sample.[12]

  • Verification: The measured melting point (typically the "clear point" for standards) must fall within the certified range provided with the reference material.[12][16]

  • Action: If the measured values are outside the acceptable limits, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.[12][14] This process ensures the trustworthiness of every subsequent measurement.

Pillar 2: Sample Preparation - The Root of Reproducibility

Inconsistent sample preparation is a primary source of error in melting point determination.[11] A standardized approach is crucial.

Protocol: Sample Preparation for Crystalline Solids

  • Drying: Ensure the N,2,2-trimethyl-N-phenylpropanamide sample is completely free of residual solvent. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant overnight. Solvents can act as impurities, depressing and broadening the melting range.

  • Pulverization: Gently grind the crystalline sample into a fine, uniform powder using a mortar and pestle or a glass rod on a watch glass. This ensures efficient and uniform heat transfer.

  • Capillary Loading (for Capillary Method & DSC):

    • Press the open end of a thin-walled capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.

    • The final packed sample height should be consistently 2-3 mm. A larger sample volume can cause an artificially broad melting range.[12]

    • Ensure no sample is adhering to the outside of the capillary.

Method 1: Capillary Melting Point Determination

This technique provides a melting range based on visual observation. Modern digital instruments automate heating and improve observational accuracy.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_cal System Validation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Insert Insert Capillary Load->Insert Ramp Set Heating Program (e.g., 1°C/min) Insert->Ramp Observe Observe Sample Ramp->Observe Record Record T_onset & T_clear Observe->Record Calibrate Calibrate with USP Standards Calibrate->Insert

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol:

  • Instrument Setup: Turn on the digital melting point apparatus and allow it to stabilize. Ensure the heating block is clean.

  • Preliminary (Rapid) Melt: For an unknown compound, first perform a rapid determination by heating at a high rate (e.g., 10-20°C/minute) to find an approximate melting temperature. This saves time in subsequent, more accurate measurements.

  • Accurate Measurement:

    • Use a fresh, properly prepared sample in a new capillary tube. Never re-melt a sample, as decomposition may have occurred.[6]

    • Allow the heating block to cool to at least 20°C below the approximate melting point found in the previous step.

    • Set the instrument to heat rapidly to a plateau temperature about 5-10°C below the approximate melting point.

    • Set the ramp rate through the melting range to a slow, controlled value, typically 1-2°C per minute, as specified by pharmacopeial methods.[5] A slow ramp rate is critical for ensuring thermal equilibrium between the heating block, thermometer, and sample.[7]

  • Data Recording:

    • T-onset: Record the temperature at which the first drop of liquid is observed.[5]

    • T-clear: Record the temperature at which the last solid crystal melts, resulting in a completely transparent liquid.[5]

    • The final result is reported as a range: T-onset – T-clear . A pure compound should exhibit a sharp range of ≤2°C.[2]

Method 2: Differential Scanning Calorimetry (DSC)

DSC offers a highly sensitive and quantitative assessment of thermal transitions. It measures the heat absorbed by the sample during melting, providing more information than the capillary method.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_cal System Validation Weigh Weigh Sample (1-5 mg) into DSC Pan Seal Hermetically Seal Pan Place Place Sample & Ref Pans in DSC Cell Seal->Place Program Set Thermal Program (e.g., Heat at 10°C/min) Analyze Acquire Heat Flow Data Plot Plot Heat Flow vs. Temp Cal_Temp Calibrate Temp & Enthalpy (e.g., with Indium) Cal_Temp->Place

Caption: Workflow for DSC Melting Point Determination.

Detailed Protocol:

  • Instrument Setup & Calibration: Calibrate the DSC for both temperature and enthalpy using a high-purity metallic standard like Indium. The instrument performs a heat-cool-heat cycle and measures the onset of melting and the heat of fusion, comparing it to the known values for the standard.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered N,2,2-trimethyl-N-phenylpropanamide into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument to heat the sample at a constant rate, typically 10°C/minute for pharmaceutical analysis, under an inert nitrogen purge.

    • The temperature program should scan a range that fully brackets the expected melting point (e.g., from 25°C to a temperature well above the approximate melt observed in the capillary method).

  • Data Interpretation:

    • The output is a thermogram plotting heat flow versus temperature. The melting event appears as an endothermic peak.

    • Onset Temperature: This is the extrapolated temperature at which melting begins and is often considered the most representative value for the melting point of a pure substance.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (

      
      Hfus):  The integrated area of the melting peak, representing the energy required to melt the sample (in J/g). This value is characteristic of the crystalline structure.
      

Method 3: Hot-Stage Microscopy (HSM)

HSM provides invaluable qualitative information by allowing direct visual observation of the melting process, which can help interpret ambiguous results from other methods.

Detailed Protocol:

  • Instrument Setup: Calibrate the hot stage's temperature sensor using certified melting point standards.

  • Sample Preparation: Place a very small amount of crystalline N,2,2-trimethyl-N-phenylpropanamide on a microscope slide. A cover slip is gently placed on top.

  • Measurement:

    • Place the slide on the hot stage.

    • Heat the sample at a controlled rate (e.g., 10°C/minute) while observing through the microscope, often under polarized light to enhance visualization of crystalline structures.

    • Record video or capture images at key temperature points.

  • Data Interpretation:

    • Observe changes in crystal morphology, such as shrinking or changes in birefringence, that may occur prior to melting.

    • Note the temperature at which the first signs of liquid formation appear.

    • Note the temperature of complete liquefaction.

    • HSM is particularly powerful for detecting events like the melting of a metastable polymorph followed by recrystallization into a more stable form, which would then melt at a higher temperature—an event that can be difficult to interpret from DSC data alone.

Synthesizing the Data for a Definitive Conclusion

For a novel compound like N,2,2-trimethyl-N-phenylpropanamide, no single method provides a complete picture. The most authoritative determination of the melting point is achieved by synthesizing the results from all three techniques:

  • Initial Estimate (Capillary): Provides a quick and easy-to-obtain melting range.

  • Quantitative Confirmation (DSC): Delivers a precise onset and peak melting temperature along with the enthalpy of fusion, serving as the primary quantitative measure.

  • Visual Verification (HSM): Confirms that the endotherm observed in the DSC is indeed a simple melt and not a more complex thermal event.

By employing this tripartite, self-validating approach, researchers in drug development can establish a robust and reliable melting point for N,2,2-trimethyl-N-phenylpropanamide, providing a solid foundation for all future characterization and formulation activities.

References

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • BUCHI Corporation. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. buchi.com. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Colorado Boulder. (n.d.). Melting Point and Thermometer Calibration. [Link]

  • PharmaGuideHub. (2024, February 8). CALIBRATION OF MELTING POINT APPARATUS. [Link]

  • University of Massachusetts. (n.d.). Melting Points. [Link]

  • Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. [Link]

  • Crea Analytical. (n.d.). Calibration standards for melting point determination. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Stanford Research Systems. (n.d.). Pharmacopeia vs. Thermodynamic Melting Point Determinations. thinkSRS.com. [Link]

  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. [Link]

  • Camlab. (2016, October 24). How do I prepare samples for melting point analysis?[Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. [Link]

  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. ResearchGate. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. thinkSRS.com. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. [Link]

  • Chemistry LibreTexts. (2023, October 30). 4: Differential Scanning Calorimetry (DSC). [Link]

  • Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Vitez, I. M. (1998). The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. Thermochimica Acta, 324(1-2), 187-196.
  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

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Safety Operating Guide

N,2,2-trimethyl-N-phenylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,2,2-trimethyl-N-phenylpropanamide Proper Disposal Procedures CAS Number: 16002-41-8 Synonyms: N-methyl-N-phenylpivalamide; N-methyl-N-phenyl-2,2-dimethylpropanamide

Executive Summary

Immediate Action Required: Treat N,2,2-trimethyl-N-phenylpropanamide as a hazardous organic waste with potential toxicity risks associated with its metabolic or hydrolytic breakdown products (specifically N-methylaniline).

This compound is a sterically hindered amide. While amides are generally stable, the N-phenyl moiety (aniline derivative) necessitates strict "cradle-to-grave" management to prevent environmental release or accidental exposure. Incineration via a licensed hazardous waste contractor is the only approved disposal method. Do not dispose of down the drain or in municipal trash.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[1]

Parameter Technical Detail
Chemical Name N,2,2-trimethyl-N-phenylpropanamide
CAS Registry Number 16002-41-8
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Structure Description Tertiary amide; Pivalic acid derivative attached to N-methylaniline.
Primary Hazard Toxic / Irritant .[2] Potential for skin absorption.[3][4] Breakdown releases N-methylaniline (a methemoglobinemia agent).
Waste Classification Non-Halogenated Organic Solvent/Solid . (Check local regulations; often categorized under "Toxic Organic Waste").

Pre-Disposal Safety Protocols (PPE & Handling)

Core Directive: The lipophilic nature of this amide allows it to penetrate biological membranes. Standard nitrile gloves may offer limited break-through protection over long durations; double-gloving is the field-proven standard for aromatic amides.

  • Respiratory Protection: Handle only in a certified chemical fume hood. If the substance is in powder form, a NIOSH-approved N95 or P100 respirator is required during spill cleanup.

  • Skin Protection: Double nitrile gloves (min thickness 0.11 mm) and a chemical-resistant lab coat.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

Step-by-Step Disposal Procedure

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel risk.

Step 1: Waste Segregation & Characterization[1][5]
  • Segregate: Keep separate from strong oxidizers (e.g., nitric acid, permanganates) and strong acids/bases . Strong acids can catalyze hydrolysis, releasing toxic N-methylaniline.

  • Stream Selection:

    • If Solid: Place in the "Solid Hazardous Waste" stream.

    • If in Solution: If dissolved in organic solvents (DCM, Ethyl Acetate), place in "Non-Halogenated" or "Halogenated" solvent waste depending on the carrier solvent.

Step 2: Packaging
  • Container Type: Use a chemically compatible container, preferably HDPE (High-Density Polyethylene) or Amber Glass with a screw-top lid.

    • Why? HDPE is resistant to amides and prevents physical breakage. Amber glass protects photosensitive mixtures (though this amide is relatively stable).

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Step 3: Labeling (Critical)
  • Attach a hazardous waste tag immediately upon adding the first drop/gram of waste.

  • Required Fields:

    • Chemical Name: Write "N,2,2-trimethyl-N-phenylpropanamide" (Do not use abbreviations).

    • Constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% N,2,2-trimethyl-N-phenylpropanamide").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Step 4: Storage (Satellite Accumulation Area)
  • Store in a secondary containment tray to capture potential leaks.

  • Keep the container closed at all times except when adding waste.

  • Temperature: Store at ambient temperature (15–25°C), away from direct heat sources.

Step 5: Final Destruction
  • Method: High-temperature incineration.

  • Logistics: Contact your institution's EHS (Environmental Health & Safety) department or a certified waste vendor (e.g., Veolia, Clean Harbors) for pickup.

  • Documentation: Maintain the waste manifest for 3 years (or as per local regulation).

Spill Management Protocol

Scenario: Accidental spill of 5g solid or 50mL solution.

  • Evacuate & Ventilate: Clear the immediate area.[5] Ensure fume hood is operating at max flow.

  • PPE Up: Don double gloves, goggles, and lab coat.

  • Containment:

    • Solid: Gently cover with wet paper towels (to prevent dust) and sweep into a dustpan.

    • Liquid: Surround with absorbent boom or vermiculite.

  • Decontamination:

    • Clean the surface with a soap/water solution (amides are lipophilic; soap helps solubilize residues).

    • Do not use bleach immediately, as it may react with amine degradation products.

  • Disposal of Cleanup Materials: All wipes, absorbents, and gloves used must be disposed of in the same hazardous waste container as the chemical.

Operational Workflow Diagram

The following diagram illustrates the logical flow from waste generation to final destruction, ensuring no steps are missed.

DisposalWorkflow Start Waste Generation (N,2,2-trimethyl-N-phenylpropanamide) Segregation Step 1: Segregation (Separate from Oxidizers/Acids) Start->Segregation Packaging Step 2: Packaging (HDPE/Glass Container) Segregation->Packaging Solid or Solution Labeling Step 3: Labeling (Full Chemical Name + 'Toxic') Packaging->Labeling Storage Step 4: Satellite Accumulation (Secondary Containment) Labeling->Storage Pickup Step 5: EHS/Vendor Pickup Storage->Pickup Container Full/90 Days Incineration Final Disposal: Incineration Pickup->Incineration

Figure 1: Cradle-to-grave disposal workflow for N,2,2-trimethyl-N-phenylpropanamide, ensuring compliance with hazardous waste regulations.

References

  • Chemical Register . (n.d.). N,2,2-trimethyl-N-phenylpropanamide CAS 16002-41-8.[6] Retrieved from

  • National Institutes of Health (NIH) - PubChem . (n.d.). Compound Summary: N,2,2-Trimethylpropanamide (Structural Analog). Retrieved from

  • BenchChem . (2025).[1][4][5][7][8] Proper Disposal of N-substituted Amides and Anilides. Retrieved from

  • U.S. Environmental Protection Agency (EPA) . (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.